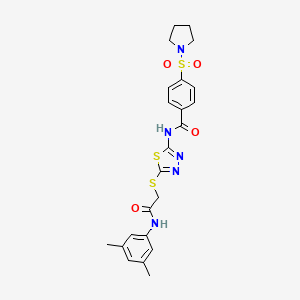

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3,3-dimethylbutan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

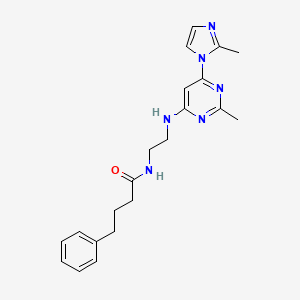

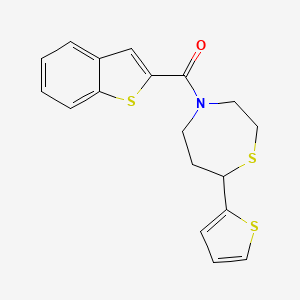

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3,3-dimethylbutan-1-one is a useful research compound. Its molecular formula is C14H20ClN3O2 and its molecular weight is 297.78. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Properties

Pyrimidines like 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3,3-dimethylbutan-1-one are significant in biology and medicine, often recognized in DNA's four bases. Their molecular recognition, essential for targeted drug action, depends on hydrogen bonding processes. The study of different tautomeric forms of pyrimidines through crystallization reveals their bond lengths and hydrogen bond structures, providing insights into their reactivity and interaction with biological molecules (Rajam et al., 2017).

Synthesis and Antimicrobial Activity

Pyrimidines have been synthesized as antimicrobial agents, demonstrating notable antibacterial and antifungal activities. The process involves various chemical reactions, leading to compounds effective against pathogens, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Insecticidal and Antibacterial Potential

Pyrimidine derivatives have shown potential in controlling agricultural pests and bacterial infections. Their synthesis via microwave irradiation and subsequent evaluation against insects and microorganisms highlight their applicability in pest control and antibacterial treatment (Deohate & Palaspagar, 2020).

Hydrogen Bonding in Molecular Structures

The analysis of hydrogen bonding in pyrimidine structures helps understand their molecular interactions. Studies on compounds like 6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one show the significance of hydrogen bonding in forming stable molecular structures, relevant in designing drugs and understanding their mechanisms (Orozco et al., 2009).

Biological Activities of Pyrimidine Derivatives

Pyrimidine nucleus, a key component of nucleic acids and vitamins, exhibits various biological activities like antioxidant, anticancer, and anti-inflammatory. Novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes synthesized for their antioxidant properties reveal the influence of the attached alkyl fragment on their biological efficacy (Rani et al., 2012).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It can be inferred from related compounds that the interaction with its targets likely involves the formation of a complex that modulates the activity of the target proteins . This modulation can result in changes to cellular processes, leading to the observed biological effects .

Biochemical Pathways

Based on the wide range of biological activities associated with similar compounds, it can be inferred that multiple pathways may be affected . These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis progression, diabetes management, malaria infection, and cholinesterase activity .

Result of Action

Based on the biological activities associated with similar compounds, the effects could include reduced inflammation, inhibited viral replication, suppressed cancer cell proliferation, blocked hiv infection, reduced oxidative stress, inhibited microbial growth, slowed tuberculosis progression, improved diabetes management, prevented malaria infection, and inhibited cholinesterase activity .

Biochemische Analyse

Biochemical Properties

Based on its structural similarity to other pyrimidine derivatives, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3,3-dimethylbutan-1-one at different dosages in animal models have not been reported .

Transport and Distribution

The transport and distribution of this compound within cells and tissues, including its interactions with transporters or binding proteins and effects on its localization or accumulation, are not documented .

Eigenschaften

IUPAC Name |

1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-3,3-dimethylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O2/c1-14(2,3)6-12(19)18-5-4-11(9-18)20-13-16-7-10(15)8-17-13/h7-8,11H,4-6,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVQGFQMPKXGGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]pyridazine-3-carboxamide](/img/structure/B2883838.png)

![1-[(3-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2883841.png)

![{2-[2-(Diethylamino)ethoxy]phenyl}methanamine](/img/structure/B2883848.png)

![5-{[(4-methylphenyl)sulfanyl]methyl}-4H-pyrazol-3-ol](/img/structure/B2883849.png)

![7-benzyl-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)